molecular formula C10H13NO3 B7825193 2-Amino-4-phenoxybutanoic acid

2-Amino-4-phenoxybutanoic acid

Cat. No.: B7825193
M. Wt: 195.21 g/mol
InChI Key: OZTJTXTWPFGIHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-phenoxybutanoic acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of butanoic acid, featuring an amino group at the second position and a phenoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-phenoxybutanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine derivatives with phenoxyalkyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Glycine Schiff base and phenoxyalkyl halide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The glycine Schiff base is alkylated with the phenoxyalkyl halide to form the desired product.

Industrial Production Methods: For large-scale production, the process may involve the use of a recyclable chiral auxiliary to form a nickel complex with the glycine Schiff base. This complex is then alkylated with phenoxyalkyl halide, followed by disassembly to reclaim the chiral auxiliary and obtain the target compound .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-phenoxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-Amino-4-phenoxybutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-amino-4-phenoxybutanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Amino-4-methylbutanoic acid
  • 2-Amino-4-phenylbutanoic acid
  • 2-Amino-4-hydroxybutanoic acid

Comparison: 2-Amino-4-phenoxybutanoic acid is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications .

Properties

IUPAC Name

2-amino-4-phenoxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTJTXTWPFGIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.